N-(Chloroacetyl)glutamate
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Overview
Description
N-(Chloroacetyl)glutamate is a derivative of glutamate, an important amino acid in various biochemical processes This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the glutamate molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Chloroacetyl)glutamate can be synthesized through the reaction of L-glutamine with a chloroacetyl-chlorotoluene solution in a low-temperature inorganic alkaline solution. The reaction conditions need to be carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically involves the use of high-purity reagents and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Chloroacetyl)glutamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield glutamate and chloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields glutamate and chloroacetic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Chloroacetyl)glutamate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which N-(Chloroacetyl)glutamate exerts its effects involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research for probing the function of specific proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamate: Similar in structure but with an acetyl group instead of a chloroacetyl group.
N-Carbamylglutamate: Contains a carbamyl group instead of a chloroacetyl group.
N-Propionylglutamate: Features a propionyl group in place of the chloroacetyl group.
N-Formylglutamate: Has a formyl group instead of a chloroacetyl group.
Uniqueness
N-(Chloroacetyl)glutamate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific chemical and biochemical applications where the reactivity of the chloroacetyl group is advantageous.
Properties
CAS No. |
56576-86-4 |
---|---|
Molecular Formula |
C7H10ClNO5 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10ClNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
RYWXHONDNXJXKM-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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